molecular formula C11H13NO3 B1519144 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 88347-36-8

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1519144
CAS RN: 88347-36-8
M. Wt: 207.23 g/mol
InChI Key: WYPVZWSIJLPQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is a chemical compound with intriguing properties that make it suitable for various applications in scientific research. It is closely related to “Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate”, which has a molecular formula of C11H13NO3 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of various studies. For instance, a new class of hexahydroisoquinolin derivatives has been discovered as EZH2 inhibitors . A structure–activity relationship study showed that the steric hindrance was important to the activity for EZH2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 207.23 g/mol . The IUPAC name is “methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate” and the InCh

Scientific Research Applications

1. Application as EZH2 Inhibitors

  • Summary of the Application : The compound is used as a potential inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone lysine methyltransferase implicated in cancer aggressiveness, metastasis, and poor prognosis .
  • Methods of Application : A structure-activity relationship study was conducted to understand the role of steric hindrance in the activity for EZH2 . This led to the discovery of several potent compounds with low nanomolar to sub-nanomolar potency for EZH2 .
  • Results or Outcomes : Biological evaluation indicated that SKLB1049, a derivative of the compound, was a highly potent, SAM-competitive, and cell-active EZH2 inhibitor that decreased global H3K27me3 in SU-DHL-6 and Pfeiffer lymphoma cells in a concentration- and time-dependent manner . It also caused cell arrest in the G0/G1 phase .

2. Application as Acetylcholinesterase Inhibitors

  • Summary of the Application : The compound is used as a potential inhibitor against the acetylcholinesterase enzyme (AChE), which plays a crucial role in Alzheimer’s disease .
  • Methods of Application : A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized and their biological evaluation in inhibiting AChE was evaluated by the in-house gas chromatography method .
  • Results or Outcomes : The synthesized carboxamides showed strong potency in inhibiting AChE . Nine compounds from the group had activities higher than or close to donepezil, the positive control . For example, compound 7 depicted an IC50 of 7 nM and showed better recovery from scopolamine-induced dementia than that of donepezil .

properties

IUPAC Name

1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h6H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPVZWSIJLPQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653241
Record name 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

CAS RN

88347-36-8
Record name 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 6
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.